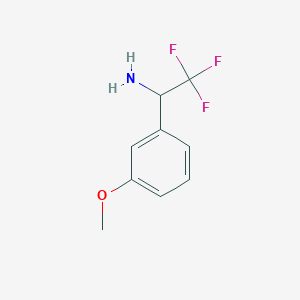
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid and ammonia. The reaction proceeds through a series of steps including condensation, reduction, and amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
科学的研究の応用
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine has several scientific research applications:
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxyphenyl group can modulate its binding affinity and selectivity towards specific targets .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
- 2,2,2-Trifluoro-1-(3-chlorophenyl)ethanamine
- 2,2,2-Trifluoro-1-(3-hydroxyphenyl)ethanamine
Uniqueness
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties.
生物活性
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine, often referred to as a trifluoromethylated phenyl ethanamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems.
The compound's molecular formula is C10H12F3N, and it is classified as an amine. Its synthesis typically involves reactions that leverage the trifluoromethyl and methoxy functional groups, which can influence its stability and reactivity in biological contexts. The compound can react with strong acids and bases due to its amine functionality, making it versatile for further modifications in drug development.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The electronic properties imparted by the trifluoromethyl group are believed to stabilize certain intermediates during these interactions. Compounds with similar structures have shown varied biological activities depending on their functional groups and spatial orientation.
Antioxidant Activity
In addition to antimicrobial effects, preliminary studies suggest that the compound may possess antioxidant properties. Such activity is crucial for mitigating oxidative stress in biological systems, potentially offering therapeutic benefits in conditions associated with oxidative damage.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are sparse, related research highlights its potential applications:
- Antimicrobial Screening : A study involving structurally similar compounds indicated that modifications in the amine side chains could enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the positioning of functional groups significantly affects biological activity. For example, altering the position of the methoxy group can lead to variations in potency against specific microbial strains .
- Therapeutic Potential : The compound's unique structure positions it as a candidate for further exploration in drug development aimed at treating infections caused by multidrug-resistant organisms.
特性
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













